1-Methyl-5-(3-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole
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Overview
Description
1-Methyl-5-(3-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structural features, including a methyl group at the first position, a 3-methylphenyl group at the fifth position, a phenyl group at the third position, and a propoxy group at the fourth position. These structural attributes contribute to its distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-Methyl-5-(3-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of hydrazine derivatives with ethyl acetoacetate under controlled conditions . The reaction conditions often involve refluxing in a suitable solvent, such as methanol, in the presence of an acid catalyst like methanesulfonic acid. Industrial production methods may involve scalable solvent-free reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-Methyl-5-(3-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and the pyrazole core.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-Methyl-5-(3-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of biochemical processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-Methyl-5-(3-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole can be compared with other pyrazole derivatives:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating neurological conditions.
1,2,4-Triazole-containing compounds: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Indole derivatives: While structurally different, indole derivatives share similar biological applications and are used in drug development.
Properties
CAS No. |
62214-07-7 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methyl-5-(3-methylphenyl)-3-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C20H22N2O/c1-4-13-23-20-18(16-10-6-5-7-11-16)21-22(3)19(20)17-12-8-9-15(2)14-17/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
CQLLLAGYAUFVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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